molecular formula C21H26N8O6S2 B010458 Cefclidin CAS No. 105239-91-6

Cefclidin

Cat. No. B010458
M. Wt: 550.6 g/mol
InChI Key: JUVHVMCKLDZLGN-TVNFHGJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefclidin is a broad-spectrum cephalosporin antibiotic that has been extensively used in clinical settings due to its potent antibacterial activity. It belongs to the third generation of cephalosporins and is commonly used to treat severe infections caused by Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Pharmacological Effects on the Central Nervous System

Cefclidin, a novel antibacterial agent, was examined for its effects on the central nervous system (CNS) in various animal models. While it showed some effects at the doses examined, Cefclidin did not demonstrate a consistent impact on the CNS. This contrasted with the proconvulsant actions noted with cefazolin, used as a comparative agent (Kaneko et al., 1993).

Clinical Study in Bacterial Prostatitis

A clinical study of Cefclidin in treating bacterial prostatitis showed its effectiveness, particularly in acute cases. The study highlighted its concentration in prostatic fluid and its efficacy in treatment, despite a low effectiveness rate in chronic cases (Suzuki et al., 1992).

Synthesis for Antipseudomonal Activity

Cefclidin was synthesized, labeled with carbon-14, to study its antipseudomonal activity. This synthesis was aimed at exploring its potent activity against Pseudomonas aeruginosa (Sugiyama et al., 1992).

Role in Antipseudomonal Activity

Research on Cefclidin's aminothiadiazolyl group in its 7 beta-side chain revealed about four times higher activity against Pseudomonas aeruginosa than its aminothiazolyl counterpart. This increased activity was attributed mainly to higher resistance to cephalosporinase hydrolysis and increased hydrophilicity (Watanabe & Sugiyama, 1992).

Bactericidal Activity Against Pseudomonas Aeruginosa

Cefclidin's bactericidal activity against Pseudomonas aeruginosa was compared with ceftazidime and imipenem. The study emphasized its effective bactericidal activity, lower affinity for chromosomal beta-lactamase, and lack of development of resistance (Watanabe & Katsu, 1992).

Lack of Selection of Beta-lactamase Overproducing Mutants

Cefclidin demonstrated an absence of selection of beta-lactamase overproducing mutants in a pharmacokinetic model system, contrasting with ceftazidime. This highlighted its potential in avoiding the emergence of resistant bacterial strains (Watanabe & Katsu, 1992).

Detection of Beta-lactamase in Pseudomonas Aeruginosa

A study on cefclidin-resistant Pseudomonas aeruginosa isolates identified the presence of OXA-4 beta-lactamase, demonstrating the enzyme's role in resistance to cefclidin and other cephalosporins (Marumo et al., 1999).

Therapeutic Effects in Hematopoietic Disorders

Cefclidin was used to treat severe infections associated with hematopoietic disorders, showing overall efficacy and safety. The study indicated its potential usefulness in managing infections in patients with hematopoietic disorders (Tatsumi et al., 1992).

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-[(4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8O6S2/c1-35-26-11(14-25-20(23)37-27-14)15(30)24-12-16(31)28-13(18(32)33)10(9-36-17(12)28)8-29-5-2-21(3-6-29,4-7-29)19(22)34/h12,17H,2-9H2,1H3,(H5-,22,23,24,25,27,30,32,33,34)/b26-11-/t12-,17-,21?,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVHVMCKLDZLGN-TVNFHGJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147023
Record name Cefclidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefclidin

CAS RN

105239-91-6, 114013-51-3
Record name Cefclidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105239-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefclidin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105239916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Petrolite E 1040
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114013513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefclidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFCLIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78963CJ0OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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